molecular formula C13H19N7OS B2881202 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034419-53-7

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2881202
CAS No.: 2034419-53-7
M. Wt: 321.4
InChI Key: CFUUBPZKJHPQJE-UHFFFAOYSA-N
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Description

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a triazine-based urea derivative characterized by a central 1,3,5-triazine ring substituted with two dimethylamino groups at the 4- and 6-positions. A methylene bridge links the triazine core to a urea moiety, which is further substituted with a thiophen-2-yl group.

Properties

IUPAC Name

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7OS/c1-19(2)11-15-9(16-12(18-11)20(3)4)8-14-13(21)17-10-6-5-7-22-10/h5-7H,8H2,1-4H3,(H2,14,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUUBPZKJHPQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other triazine-urea derivatives are summarized below, with key differences in substituents, physicochemical properties, and biological activity:

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Key Features Reference
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea 1,3,5-Triazine + urea - 4,6-Dimethylamino
- Thiophen-2-yl
Electron-rich thiophene enhances π-π interactions; dimethylamino improves solubility.
XIN-10 : 1-(1-methylpyrazolin-4-yl)-3-(4-(4-morpholin-6-(5-(morpholinomethyl)thiophen-2-yl)-1,3,5-triazin-2-yl)phenyl)urea 1,3,5-Triazine + urea - Morpholine substituents
- Thiophen-2-yl with morpholinomethyl
Dual PI3K/mTOR inhibition; enhanced cellular uptake due to morpholine groups. Yield: 67.2%, M.P.: 156.4–157.7 °C.
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-(4-methylphenyl)urea (12) 1,3,5-Triazine + urea - 4,6-Dimorpholino
- 4-Methylphenyl
Higher molecular weight (MS: 462.3); moderate yield (33%). Used in kinase inhibition studies.
1-((4,6-Bis(difluoromethoxy)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea Pyrimidine + urea - 4,6-Difluoromethoxy
- 2-Ethylphenyl
Pyrimidine core reduces planarity vs. triazine; fluorinated groups enhance metabolic stability.
SGT-405(3,6) : 1-(3,6-dimethyl-4-(4-methylbenzoyl)-1,3,5-triazin-2-yl)-3-(4-methylbenzoyl)urea 1,3,5-Triazine + urea - 3,6-Dimethyl
- 4-Methylbenzoyl
Benzoyl groups increase lipophilicity; lower yield (58%).

Physicochemical and Pharmacokinetic Comparison

  • Solubility: The dimethylamino substituents in the target compound likely improve aqueous solubility compared to morpholino (e.g., XIN-10) or benzoyl (e.g., SGT-405) groups, which are more lipophilic .
  • Melting Point: XIN-10 exhibits a lower melting point (156–157°C) compared to bis(morpholino-triazine) derivatives (>300°C), suggesting differences in crystallinity influenced by substituents .
  • Synthetic Yield: The target compound’s yield is unspecified, but analogs like XIN-10 (67.2%) and bis(morpholino-triazine) derivatives (27–33%) indicate moderate-to-low yields typical of complex triazine syntheses .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%) LogP (Predicted)
Target Compound ~390 Not reported Not reported 2.1
XIN-10 ~600 156.4–157.7 67.2 3.8
Bis(morpholino-triazine) Derivative ~500 >300 27–33 4.2
SGT-405(3,6) ~450 Not reported 58 3.5

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